N-(3-Trimethoxysilylpropyl)pyrrole

Conductive Polymers Flexible Electronics Nanocomposite Films

N-(3-Trimethoxysilylpropyl)pyrrole (CAS 80906-67-8), also designated trimethoxy(3-pyrrol-1-ylpropyl)silane, is a bifunctional organosilane coupling agent that combines a hydrolyzable trimethoxysilyl anchoring group with an electropolymerizable pyrrole moiety. This molecular architecture enables covalent attachment to hydroxylated surfaces (e.g., glass, silicon, metal oxides) while simultaneously providing terminal pyrrole units that serve as initiation sites for the growth of conducting polypyrrole films.

Molecular Formula C10H19NO3Si
Molecular Weight 229.35 g/mol
CAS No. 80906-67-8
Cat. No. B1590989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Trimethoxysilylpropyl)pyrrole
CAS80906-67-8
Molecular FormulaC10H19NO3Si
Molecular Weight229.35 g/mol
Structural Identifiers
SMILESCO[Si](CCCN1C=CC=C1)(OC)OC
InChIInChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3
InChIKeyFTDRQHXSYGDMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Trimethoxysilylpropyl)pyrrole (CAS 80906-67-8): A Pyrrole-Functionalized Organosilane for Surface Derivatization and Conductive Polymer Interphases


N-(3-Trimethoxysilylpropyl)pyrrole (CAS 80906-67-8), also designated trimethoxy(3-pyrrol-1-ylpropyl)silane, is a bifunctional organosilane coupling agent that combines a hydrolyzable trimethoxysilyl anchoring group with an electropolymerizable pyrrole moiety [1]. This molecular architecture enables covalent attachment to hydroxylated surfaces (e.g., glass, silicon, metal oxides) while simultaneously providing terminal pyrrole units that serve as initiation sites for the growth of conducting polypyrrole films [2]. The compound functions as a surface derivatizing reagent, creating a robust molecular bridge between inorganic substrates and organic conductive polymers that cannot be achieved with non-functionalized silanes or physical adsorption methods [3].

Why N-(3-Trimethoxysilylpropyl)pyrrole (80906-67-8) Cannot Be Replaced by Conventional Silane Coupling Agents for Conductive Polymer Applications


Generic silane coupling agents such as 3-aminopropyltriethoxysilane (APTES) or alkyltrichlorosilanes (OTS, FOTS) provide surface adhesion but lack the electropolymerizable pyrrole functionality that enables covalent integration with conducting polymer networks [1]. Similarly, N-(3-trimethoxysilylpropyl)aniline offers an electropolymerizable aniline moiety, yet comparative studies demonstrate that the pyrrole-terminated surface yields substantially different polymerization kinetics, film morphology, and interfacial electrical properties [2]. Direct head-to-head evaluations reveal that pyrrole-functionalized silanes produce polypyrrole films with markedly higher conductivity (150–200 S/cm) and superior adhesion strength compared to substrates treated with commercial alternatives or left untreated, underscoring that substitution with a non-electroactive or structurally dissimilar silane results in compromised film integrity and diminished functional performance [3].

Quantitative Evidence Guide: Differentiated Performance of N-(3-Trimethoxysilylpropyl)pyrrole (80906-67-8) Versus Comparator Silanes


Polypyrrole Film Conductivity: 30× Enhancement on Pyrrole-Silane Modified BOPET Versus Pristine Substrate

Polypyrrole-silver (PPy–Ag) nanocomposite films fabricated on N-(3-trimethoxysilylpropyl)pyrrole-modified biaxially oriented polyethylene terephthalate (BOPET) substrates exhibit approximately 30-fold higher room-temperature electrical conductivity compared to films deposited directly on pristine, untreated BOPET [1]. This quantitative difference demonstrates that the pyrrole-silane interlayer is not merely an adhesion promoter but actively templates polymer chain organization to enhance charge transport.

Conductive Polymers Flexible Electronics Nanocomposite Films

Polypyrrole Conductivity on Glass: Pyrrole-Silane Delivers 150–200 S/cm Versus Commercial Alternatives

When glass substrates are pretreated with pyrrole-substituted organotrialkoxysilanes, the resulting polypyrrole coatings exhibit electrical conductivities in the range of 150–200 S/cm, a value that is explicitly described as an enhancement relative to polypyrrole deposited using commercial coupling agents [1]. The study attributes this conductivity improvement to the high structural regularity of the polypyrrole deposit templated by the pyrrole-silane interphase.

Conductive Coatings Glass Substrates Adhesion

Interfacial Adhesion: Pyrrole-Silane and APTES Outperform Fluorinated and Alkyl Silanes on Glass

A direct comparative evaluation of organosilane treatments for glass substrates found that N-(3-trimethoxysilylpropyl)pyrrole and 3-aminopropyltriethoxysilane (APTES) both yielded improved interfacial adhesion of polypyrrole thin films, whereas treatment with perfluorooctyltrichlorosilane (FOTS) or octadecyltrichlorosilane (OTS) produced less satisfactory adhesion [1]. The pyrrole-silane's advantage over alkyl/fluorinated silanes lies in its ability to covalently anchor to the glass surface via siloxane bonds while simultaneously providing pyrrole initiation sites for polymer growth, creating a chemically integrated interphase.

Surface Modification Adhesion Transparent Electrodes

Film Uniformity and Thickness Control: Pyrrole-Silane Enables 6–31 nm Ultrathin Conductive Films with Tailored Morphology

Surface modification with a self-assembled monolayer of N-(3-trimethoxysilylpropyl)pyrrole enables the deposition of conducting polypyrrole ultrathin films with controllable thickness in the range of 6–31 nm, depending on the anionic dopant employed [1]. Films deposited on pyrrole-silane modified substrates exhibited average surface roughness (Ra) between 0.3 and 6 nm, indicating high smoothness and uniformity. This precise control over film architecture is a direct consequence of the templating pyrrole-silane interlayer and cannot be replicated on untreated surfaces or with non-electroactive silanes.

Ultrathin Films Surface Modification Conductive Polymers

Silicon Photoanode Durability: Covalent Anchoring Prevents Electrolyte Undermining Versus Physisorbed Films

Treatment of n-type Si photoanodes with N-(3-trimethoxysilylpropyl)pyrrole prior to polypyrrole deposition results in improved durability compared to electrodes without covalent polymer anchoring [1]. The enhanced stability is attributed to reduced H₂O/electrolyte undermining of the polypyrrole film when it is covalently anchored to the electrode surface via the pyrrole-silane interlayer, rather than being merely physisorbed. This finding establishes that the pyrrole-silane reagent provides a functional benefit distinct from simple adhesion promoters: it chemically integrates the protective polymer coating with the semiconductor substrate.

Photoanodes Silicon Electrochemical Stability

Spatially Resolved Polymer Patterning: Pyrrole-Silane Enables Localized Electropolymerization with 1–250 μm Feature Resolution

Functionalization of oxidized boron-doped diamond (BDD) electrodes with N-(3-trimethoxysilylpropyl)pyrrole (TMPP) creates a covalently attached organic layer bearing terminal electroactive pyrrole groups, which enables localized electropolymerization of polypyrrole dots with diameters in the range of 1–250 μm using scanning electrochemical microscopy (SECM) and electrochemical scanning near-field optical microscopy (E-SNOM) [1]. This spatial control over polymer deposition is uniquely enabled by the pyrrole-silane's dual functionality: the silane anchors to the electrode surface while the pyrrole moiety serves as the polymerization initiation site. Non-electroactive silanes cannot support this localized polymer growth mode.

Electropolymerization Microfabrication SECM

Recommended Application Scenarios for N-(3-Trimethoxysilylpropyl)pyrrole (80906-67-8) Based on Quantitative Evidence


Flexible Conductive Films for Wearable Electronics and Sensors

N-(3-Trimethoxysilylpropyl)pyrrole is the optimal surface modification reagent when fabricating polypyrrole-silver nanocomposite films on flexible polymer substrates such as BOPET. As demonstrated by a 30× conductivity enhancement (∼15 S cm⁻¹ vs. ∼0.5 S cm⁻¹) relative to untreated substrates, the pyrrole-silane interlayer is essential for achieving high electrical performance in flexible conductive films [1]. This application scenario is directly supported by the quantitative conductivity data and is recommended for wearable sensor electrodes, flexible EMI shielding, and bendable electronic interconnects.

Transparent Conductive Coatings on Glass for Optoelectronic Devices

For transparent polypyrrole thin films on glass substrates requiring both high conductivity (150–200 S/cm) and robust interfacial adhesion, N-(3-Trimethoxysilylpropyl)pyrrole outperforms alkyltrichlorosilanes (OTS, FOTS) and delivers conductivity enhancements over commercial coupling agents [2][3]. This scenario is recommended for applications such as transparent electrodes in touch screens, antistatic coatings on optical components, and transparent EMI shielding layers where film delamination would constitute device failure.

Ultrathin Conductive Polymer Films for Organic Electronics and Nanoscale Devices

The self-assembled monolayer of N-(3-Trimethoxysilylpropyl)pyrrole enables deposition of conducting polypyrrole films as thin as 6 nm with controllable surface roughness (Ra 0.3–6 nm), making it uniquely suited for applications requiring ultrathin, uniform conductive layers [4]. Recommended applications include gate dielectrics in organic thin-film transistors, interfacial layers in organic photovoltaics, and conductive underlayers for molecular electronics where film thickness must be precisely controlled.

Spatially Patterned Conductive Polymer Microstructures for Biosensors and Microelectrode Arrays

The pyrrole-terminated surface created by N-(3-Trimethoxysilylpropyl)pyrrole functionalization enables localized electropolymerization with feature sizes from 1 to 250 μm using SECM or E-SNOM techniques [5]. This capability is directly enabled by the compound's electroactive pyrrole moiety and is not achievable with non-electroactive silanes. Recommended applications include biosensor microelectrode arrays, neural interface devices, and micro-patterned conductive circuits on diamond or silicon substrates.

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